molecular formula C11H11Cl2NO2 B5819867 4-(3,5-dichlorobenzoyl)morpholine

4-(3,5-dichlorobenzoyl)morpholine

Cat. No.: B5819867
M. Wt: 260.11 g/mol
InChI Key: ZIIVRPJBTGUDPU-UHFFFAOYSA-N
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Description

4-(3,5-dichlorobenzoyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a 3,5-dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorobenzoyl)morpholine typically involves the reaction of 3,5-dichlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,5-dichlorobenzoyl chloride+morpholineThis compound+HCl\text{3,5-dichlorobenzoyl chloride} + \text{morpholine} \rightarrow \text{this compound} + \text{HCl} 3,5-dichlorobenzoyl chloride+morpholine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction and improve the separation of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorobenzoyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoyl group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The morpholine ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 3,5-dichlorobenzoic acid and morpholine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of morpholine.

    Reduction: Products include reduced derivatives of morpholine.

    Hydrolysis: 3,5-dichlorobenzoic acid and morpholine.

Scientific Research Applications

4-(3,5-dichlorobenzoyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dichlorobenzoyl)morpholine
  • 4-(2,4-dichlorobenzoyl)morpholine
  • 4-(2-chlorobenzoyl)morpholine

Uniqueness

4-(3,5-dichlorobenzoyl)morpholine is unique due to the specific positioning of the chlorine atoms on the benzoyl group. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(3,5-dichlorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVRPJBTGUDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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